molecular formula C24H25N3O5S B5563230 N-({N'-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE

N-({N'-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE

Cat. No.: B5563230
M. Wt: 467.5 g/mol
InChI Key: DEFJXUAGLSLSLR-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Hydrazone Intermediate: This involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling Reaction: The hydrazone intermediate is then coupled with a benzenesulfonamide derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
  • N-({N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

Uniqueness

N-({N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-18-9-11-20(12-10-18)27(33(29,30)22-7-5-4-6-8-22)17-24(28)26-25-16-19-15-21(31-2)13-14-23(19)32-3/h4-16H,17H2,1-3H3,(H,26,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJXUAGLSLSLR-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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